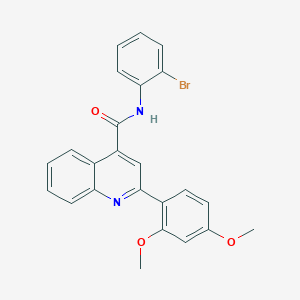
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BQR, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has attracted significant attention from researchers due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in the production of cytokines.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's biochemical and physiological effects are diverse and depend on the disease being studied. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential as a therapeutic agent, making it a well-established research tool. However, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's effects may vary depending on the disease being studied, making it challenging to generalize its effects.
Future Directions
There are several future directions for N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide research. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, researchers could explore the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other therapeutic agents to enhance its effects. Finally, researchers could investigate the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the reaction between 2-bromobenzoyl chloride and 2,4-dimethoxyaniline in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminoquinoline to form N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. The purity of the synthesized compound is usually confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease's progression. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
properties
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-15-11-12-17(23(13-15)30-2)22-14-18(16-7-3-5-9-20(16)26-22)24(28)27-21-10-6-4-8-19(21)25/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVUOWAAKCQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114763.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B6114805.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)